1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C₉H₁₅Cl₃FN₃ and a molecular weight of 290.59 g/mol . It is a derivative of piperazine, a common scaffold in medicinal chemistry, and contains a fluoropyridine moiety, which is known for its electron-withdrawing properties .
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
- 1-(2-Fluoropyridin-4-yl)piperazine trihydrochloride
- 1-(4-Fluoropyridin-4-yl)piperazine trihydrochloride
- 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring . The unique combination of the fluoropyridine moiety and the piperazine ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.3ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZILKGHSIGGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.